1-Bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene
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Description
1-Bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene, also known as 4-Bromo-α,α-difluorotoluene , is a chemical compound with the empirical formula C7H5BrF2 . It belongs to the class of fluorinated building blocks and is commonly used in synthetic chemistry .
Synthesis Analysis
The synthesis of this compound involves bromination of the corresponding toluene derivative. Specific synthetic routes may vary, but a common method is the reaction of 4-(difluoromethyl)benzene with bromine in the presence of a suitable catalyst or brominating agent. The resulting product is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a difluoromethyl group. The bromine atom is attached to the para position (position 4) relative to the oxygen-bearing side chain. The compound’s structure is crucial for understanding its reactivity and properties .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPVTAWZUKRLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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